molecular formula C8H8O4 B14654586 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- CAS No. 50827-56-0

2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy-

Cat. No.: B14654586
CAS No.: 50827-56-0
M. Wt: 168.15 g/mol
InChI Key: KTTQYVYUXZOVEN-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- is an organic compound with a unique structure that includes a quinone core substituted with hydroxymethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- typically involves the oxidation of appropriate precursors. One common method is the oxidation of 2-(hydroxymethyl)-5-methoxyphenol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the quinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the quinone to the corresponding hydroquinone.

    Substitution: The hydroxymethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of higher quinones or carboxylic acids.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted quinones with various functional groups.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties and its role in biological redox processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress and redox regulation, such as NAD(P)H dehydrogenase (quinone) 1. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cellular redox states and the activation of downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

50827-56-0

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H8O4/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3,9H,4H2,1H3

InChI Key

KTTQYVYUXZOVEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=CC1=O)CO

Origin of Product

United States

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